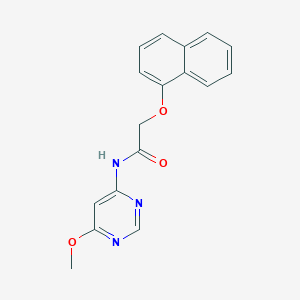

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)-2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-17-9-15(18-11-19-17)20-16(21)10-23-14-8-4-6-12-5-2-3-7-13(12)14/h2-9,11H,10H2,1H3,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGLPNVRVNYAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:

Formation of the Methoxypyrimidine Ring: This can be achieved through the reaction of appropriate pyrimidine precursors with methoxy substituents under controlled conditions.

Attachment of the Naphthalenyloxy Group: The naphthalen-1-yloxy group is introduced via nucleophilic substitution reactions, where a suitable naphthalene derivative reacts with an acetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Biochemical Comparisons

- Compared to N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]acetamide, the target’s pyrimidine ring could reduce affinity for FPR2 but enhance interactions with other targets like AChE .

- Anticancer Potential: Analogs like N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide show anticancer activity (MTT assay), suggesting that the target’s methoxy-pyrimidine group may similarly enhance cytotoxicity .

Computational and Physicochemical Insights

- Electron Distribution : The 6-methoxy group on pyrimidine donates electron density, which may stabilize binding interactions in enzyme active sites, as seen in QSAR models for 3a .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

The compound features a pyrimidine ring substituted at the 6-position with a methoxy group and an acetamide moiety linked to a naphthalene derivative, suggesting potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Formation of the Pyrimidine Ring : Starting from readily available pyrimidine derivatives, the methoxy group can be introduced via methylation reactions.

- Naphthalene Coupling : The naphthalene moiety is synthesized separately and then coupled to the pyrimidine derivative through nucleophilic substitution.

- Acetamide Formation : The final step involves converting the hydroxyl group into an acetamide through acetylation.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Apoptosis induction |

| A549 (Lung) | 12.8 | G2/M phase arrest |

| HeLa (Cervical) | 10.5 | Caspase activation |

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound led to a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated, with no severe adverse effects reported.

Case Study 2: Mechanistic Insights

Docking studies have elucidated the binding interactions of this compound with key proteins involved in cancer progression, such as Bcl-2 and p53. These interactions suggest that the compound may stabilize p53 while inhibiting anti-apoptotic proteins, thus promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.